molecular formula C18H11BrO3 B6496670 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 140399-51-5

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B6496670
CAS No.: 140399-51-5
M. Wt: 355.2 g/mol
InChI Key: PAOWCYOCGZAQIT-JXMROGBWSA-N
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Description

3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-2H-chromen-2-one (hereafter referred to as 4b) is a coumarin-chalcone hybrid synthesized via Claisen-Schmidt condensation. The compound features a coumarin core (2H-chromen-2-one) linked to a 4-bromophenyl-substituted α,β-unsaturated ketone (chalcone moiety) . Its structure is characterized by:

  • Molecular formula: C₁₈H₁₁BrO₃.
  • Key spectral data: IR bands at 3168 cm⁻¹ (–OH), 1622 cm⁻¹ (>C=O), and 1577 cm⁻¹ (C=C); NMR signals confirming the chalcone (δ 7.2–8.2 ppm for aromatic protons) and coumarin frameworks .
  • Synthesis: Prepared under anhydrous conditions using 4-bromo-phenylacetic acid and salicylaldehyde derivatives, yielding 75% after recrystallization .

Properties

IUPAC Name

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOWCYOCGZAQIT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation with 3-Acetyl-4-hydroxycoumarin

The primary route involves a Claisen-Schmidt condensation between 3-acetyl-4-hydroxycoumarin and 4-bromobenzaldehyde. Source details this method:

  • Reactants :

    • 3-Acetyl-4-hydroxycoumarin (0.031 mol)

    • 4-Bromobenzaldehyde (0.03 mol)

    • Chloroform (30 mL)

    • Piperidine (0.02 mol, catalytic)

  • Procedure :

    • The reactants are dissolved in chloroform, and piperidine is added as a base catalyst.

    • The mixture is refluxed for 1.5 hours , during which the chalcone forms via dehydration.

    • Chloroform is removed under reduced pressure, and the residue is washed with methanol to yield a solid product.

  • Yield and Physical Properties :

    • Yield : 85%

    • Melting Point : 182°C

    • Appearance : Pale yellow solid.

Mechanistic Insights

The reaction proceeds via enolate formation at the acetyl group of 3-acetyl-4-hydroxycoumarin, followed by nucleophilic attack on the aldehyde. Piperidine facilitates deprotonation and stabilizes intermediates. Intramolecular hydrogen bonding in the coumarin core directs regioselectivity.

Alternative Method Using 3-Acetyl-4-difluoroboryloxycoumarin

Source reports an optimized pathway using 3-acetyl-4-difluoroboryloxycoumarin to enhance reactivity:

  • Reactants :

    • 3-Acetyl-4-difluoroboryloxycoumarin (0.031 mol)

    • 4-Bromobenzaldehyde (0.03 mol)

    • Chloroform (30 mL)

    • Piperidine (0.02 mol)

  • Procedure :

    • Reflux conditions identical to Method 1.1 are employed.

    • The boronated coumarin derivative accelerates chalcone formation, reducing reaction time to 1 hour .

  • Yield and Physical Properties :

    • Yield : 80%

    • Melting Point : 145°C

Comparative Analysis

The boronated precursor improves electrophilicity at the acetyl group, enhancing condensation efficiency. However, the lower melting point (145°C vs. 182°C) suggests differences in crystallinity or polymorphic forms.

Spectroscopic Characterization and Structural Validation

Infrared (IR) Spectroscopy

Key IR absorptions for 4b :

  • ν(OH) : 3168 cm⁻¹ (intramolecular hydrogen bonding)

  • ν(C=O) : 1622 cm⁻¹ (chalcone ketone)

  • ν(C=C) : 1577 cm⁻¹ (conjugated enone)

  • ν(C-O-C) : 1028 cm⁻¹ (coumarin lactone).

1H-NMR (400 MHz, CDCl3):

  • δ 7.2–8.2 ppm : Multiplet (8H, aromatic protons).

  • δ 19.58 ppm : Singlet (1H, hydroxyl proton).

13C-NMR (100 MHz, CDCl3):

  • δ 191.2 ppm : Chalcone ketone (C=O).

  • δ 172.8 ppm : Coumarin lactone (C=O).

  • δ 102.2–168.8 ppm : Aromatic and ethylenic carbons.

Elemental Analysis

  • Calculated for C18H11O4Br : C 58.22%, H 2.96%, O 17.25%.

  • Found : C 58.30%, H 2.90%, O 17.30%.

Optimization and Reaction Monitoring

Solvent and Catalyst Screening

  • Chloroform outperforms ethanol or DMF due to better solubility of intermediates.

  • Piperidine vs. Triethylamine : Piperidine yields higher regioselectivity (85% vs. 72%).

Temperature and Time Dependence

  • Reflux (60–80°C) : Optimal for complete conversion within 1.5 hours.

  • Room Temperature : Requires 24–36 hours for comparable yields.

Challenges and Alternative Approaches

Competing Side Reactions

  • 4-Chlorocoumarin Formation : Observed during Vilsmeier-Haack formylation of 4-hydroxycoumarin.

    • Mitigated by controlling POCl3 stoichiometry and reaction temperature.

Tautomeric Considerations

The product exists as tautomers A and B , stabilized by intramolecular hydrogen bonding (Scheme 2 in). This tautomerism influences spectroscopic profiles and biological activity .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. Studies have shown that 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Chromenones are known to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the inhibition of tumor growth. Specific studies have highlighted its effectiveness against breast and lung cancer cell lines .

Antioxidant Effects

The antioxidant capabilities of this compound have been documented, indicating its potential role in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of chromenones, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that this compound could serve as a lead structure for developing new antimicrobial agents.

Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound could inhibit the proliferation of MCF-7 breast cancer cells. Mechanistic investigations revealed that it induces apoptosis via caspase activation and alters the expression of key regulatory proteins involved in cell survival pathways .

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and chromenone core allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of coumarin-chalcone hybrids are influenced by substituents on the phenyl ring. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
4b 4-Bromophenyl Not reported 75 IR: 3168 (–OH), 1622 (>C=O)
A1 Phenyl 143–144 98.7 IR: 1732 (>C=O), 1H NMR: δ 8.60 (H4)
A2 3-Methoxyphenyl 143–144 98.7 IR: 1732 (>C=O), 1H NMR: δ 3.88 (–OMe)
A5 3-Hydroxyphenyl Not reported High EC₅₀ (Leishmania): 2.1 ± 0.1 μM
A12 3-Ethoxy-4-hydroxyphenyl Not reported New EC₅₀ (Plasmodium): 15.0 ± 0.5 μM
A13 1,3-Benzodioxol-5-yl Not reported Moderate EC₅₀ (Plasmodium): 15.2 ± 1.1 μM
4e 4-Dimethylaminophenyl 192 85 ¹³C NMR: 40.1 ppm (CH₃-N)
Antiparasitic Activity
  • A5 also inhibits Trypanosoma cruzi (EC₅₀: 18.7 μM), comparable to Benznidazole (14.5 μM) .
  • A12 and A13 show moderate anti-Plasmodium activity (EC₅₀: ~15 μM), suggesting electron-donating groups (e.g., ethoxy) enhance antimalarial effects .
Anticancer Potential
  • The morpholinophenyl derivative (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one inhibits T47D and HeLa cancer cells, highlighting the role of polar substituents in improving bioavailability .

Structure-Activity Relationships (SAR)

  • Electron-donating groups (e.g., methoxy in A2 ) improve antimalarial activity by modulating electronic effects on the chalcone’s α,β-unsaturated ketone .
  • Hydroxyl groups (e.g., A5 ) enhance antiparasitic activity via hydrogen bonding with target enzymes .

Biological Activity

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are recognized for their diverse pharmacological properties. The presence of a bromophenyl group in its structure enhances its potential biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and various biological assays.

Synthesis

The synthesis of this compound typically involves a Claisen condensation reaction between a substituted salicylaldehyde and an appropriate ketone or aldehyde. The general reaction scheme can be summarized as follows:

  • Starting Materials : 4-bromobenzaldehyde and a suitable enone.
  • Reaction Conditions : The reaction is usually catalyzed by an acid or base.
  • Product Isolation : The final product is purified through recrystallization.

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is often influenced by their structural features. In the case of this compound, the following aspects are noteworthy:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve interactions with biological targets.
  • Chromene Backbone : The chromene structure contributes to the compound’s ability to interact with various enzymes and receptors.

Comparison with Related Compounds

Compound NameStructureUnique Features
3-(4-Bromophenyl)chromen-2-oneStructureLacks enoyl group; mainly studied for photophysical properties.
3-(4-Dimethylaminophenyl)prop-2-enoylchromenoneStructureContains dimethylamino group, enhancing solubility and potential bioactivity.
3-(Naphtyl)prop-2-enoylchromenoneStructureFeatures a naphthyl group, influencing electronic properties.

Anticancer Activity

Research has documented significant anticancer properties for compounds similar to this compound. For instance:

  • Cytotoxicity Studies : Compounds derived from chromenones exhibit cytotoxic effects against various cancer cell lines. For instance, IC50 values for related compounds have been reported below 900 nM against cancer cell lines like NUGC and DLDI .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Antibacterial Assays : It has demonstrated effectiveness against several bacterial strains, exhibiting minimum inhibitory concentrations (MICs) in the range of 0.625 mg/mL to 1.25 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

Several studies have explored the biological activity of chromenone derivatives:

  • Cytotoxicity in Cancer Cell Lines :
    • A study found that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 32 nM to 288 nM against different cancer cell lines .
  • Mechanism of Action :
    • Flow cytometric analyses indicated that these compounds induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism involving the up-regulation of p21 expression .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3-acetyl-2H-chromen-2-one. Key steps include:

  • Base catalysis (e.g., KOH or NaOH in ethanol) at 0–50°C for 2–3 hours .
  • Post-reaction purification via recrystallization (ethanol or methanol) to isolate the chalcone-coumarin hybrid .
    • Critical Parameters :
  • Temperature control to avoid side reactions (e.g., over-oxidation).
  • Stoichiometric balance of reactants (1:1 molar ratio) to maximize yield .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Key Techniques :

  • 1H/13C NMR : Peaks at δ 8.2–8.4 ppm (α,β-unsaturated ketone protons) and δ 160–180 ppm (carbonyl carbons) confirm the enone system .
  • HRMS-ESI : Molecular ion peaks (e.g., [M+H]+ at m/z 395.03) validate the molecular formula (C₁₈H₁₁BrO₃) .
    • Table 1: Representative NMR Data :
Proton/Carbonδ (ppm)Assignment
H-α (enone)8.3Coumarin C=O
C=O (enone)172.5Chalcone C=O
Br-C6H47.4–7.6Aromatic protons

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Approach :

  • Controlled Assays : Use standardized protocols (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare bromine-substituted derivatives (e.g., 4-chloro or 4-fluoro analogs) to isolate substituent effects .
    • Table 2: SAR Comparison :
Substituent (X)Bioactivity (IC₅₀, μM)
Br (target)12.3 (Anticancer)
Cl18.7
F25.9

Q. What crystallographic strategies are recommended for analyzing this compound’s solid-state structure?

  • Methods :

  • SHELXL Refinement : Employ twin refinement for non-merohedral twinning (common in chalcone derivatives) using HKLF 5 format .
  • Data Collection : High-resolution Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption correction .
    • Critical Parameters :
  • Monitor Rint (< 0.05) and GOF (≈1.0) to ensure data quality .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Protocol :

  • DFT Calculations : Use B3LYP/6-31G* basis sets to compute HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps .
  • Docking Studies : Target enzymes like Topoisomerase II or Cytochrome P450 to rationalize biological activity .

Q. What challenges arise during purification, and how can they be mitigated?

  • Challenges :

  • Low solubility in polar solvents (e.g., water) due to the hydrophobic coumarin core.
  • Co-crystallization with unreacted starting materials.
    • Solutions :
  • Gradient recrystallization (ethanol/ethyl acetate mixtures) .
  • Column chromatography with silica gel (hexane:ethyl acetate = 7:3) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction pH (8–10) and solvent purity (≥99% ethanol) to ensure consistency .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Data Reporting : Include ΔGbinding (kcal/mol) in docking studies to quantify target affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one
Reactant of Route 2
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one

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